Fmoc di-n-butylglycine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and two n-butyl side chains. This compound is recognized for its utility in peptide synthesis and related applications, particularly in the formation of complex structures in organic chemistry and biochemistry. The chemical structure of Fmoc di-n-butylglycine includes a molecular formula of and a molecular weight of approximately 409.6 g/mol, with a CAS number of 218926-48-8 .
Fmoc di-n-butylglycine is classified under amino acids and derivatives, specifically as a protected amino acid used primarily in solid-phase peptide synthesis. It is obtained through various synthetic methods that incorporate the Fmoc group, which serves as a temporary protective group for the amino functional group during peptide assembly processes.
The synthesis of Fmoc di-n-butylglycine typically involves several key steps:
The molecular structure of Fmoc di-n-butylglycine features:
The structural representation can be denoted as follows:
Fmoc di-n-butylglycine participates in various chemical reactions typical for amino acids:
The mechanism underlying the action of Fmoc di-n-butylglycine in peptide synthesis involves:
This sequence enables efficient assembly of peptides with specific sequences and functionalities.
Fmoc di-n-butylglycine is employed in various scientific fields:
Fmoc-di-n-butylglycine (Fmoc-Dbg-OH) is a sterically demanding non-proteinogenic amino acid derivative extensively employed in solid-phase peptide synthesis. Its molecular structure features quaternary α-carbon centers due to dual n-butyl substituents, necessitating specialized synthesis protocols. The compound's physicochemical profile includes a molecular formula of C₂₅H₃₁NO₄ and molecular weight of 409.6 g/mol, appearing as a white crystalline powder requiring storage at 0–8°C for stability preservation [1].
Table 1: Physicochemical Properties of Fmoc-di-n-butylglycine
Property | Specification |
---|---|
Molecular Formula | C₂₅H₃₁NO₄ |
Molecular Weight | 409.6 g/mol |
Appearance | White powder |
Storage Conditions | 0–8°C |
Purity Specification | ≥95% (HPLC) |
CAS Registry Number | 218926-48-8 |
Incorporation protocols leverage the Fmoc/t-butyl strategy with resin-bound peptides. The steric bulk of the di-n-butyl substituents necessitates extended coupling times (60-120 minutes) compared to standard amino acids (20-30 minutes). Microwave-assisted SPPS at 50°C significantly improves incorporation efficiency of this sterically hindered residue by enhancing resin swelling and reagent diffusion [3]. Post-coupling Kaiser ninhydrin tests are essential to verify complete acylation before subsequent deprotection steps. The compound's structural features—particularly the absence of α-proton—eliminate racemization risk during activation but introduce significant chain-elongation challenges requiring iterative coupling approaches for difficult sequences [3] [7].
The fluorenylmethyloxycarbonyl protection group exhibits distinctive deprotection kinetics when attached to α,α-dialkylated glycine derivatives. Standard piperidine-based deprotection (20% v/v in dimethylformamide) proceeds efficiently within 5-8 minutes due to the absence of electron-withdrawing groups adjacent to the carbamate nitrogen. This contrasts with β-branched amino acids where steric factors may retard Fmoc removal. The deprotection mechanism generates dibenzofulvene-piperidine adducts with characteristic UV absorption at 289-301 nm, enabling real-time monitoring of reaction completion [5].
Critical to successful iterative synthesis is the management of piperidine concentration effects. Concentrations below 20% risk incomplete deprotection, while elevated concentrations (>30%) may promote side reactions with sensitive side-chains. Following each deprotection cycle, thorough resin washing (6-8 volumes dimethylformamide) is imperative to remove dibenzofulvene byproducts that could alkylate nucleophilic residues like tryptophan or histidine in subsequent steps. The di-n-butylglycine backbone demonstrates exceptional resistance to base-mediated side reactions such as aspartimide formation—a significant advantage over conventional aspartic acid-containing sequences where ring succinimide formation occurs at rates up to 15% per cycle under standard conditions [3] [7].
The geminal di-n-butyl groups create substantial steric impediments during both carboxy activation and nucleophilic attack by resin-bound amino groups. This manifests as reduced reaction kinetics and necessitates high excesses (5-8 equivalents) of Fmoc-di-n-butylglycine relative to standard amino acids (2-4 equivalents) to drive coupling completion. Particularly problematic are sequences featuring consecutive α,α-dialkylated residues or proline following di-n-butylglycine, where conformational constraints further reduce coupling efficiency to <70% per cycle without optimization [3].
Strategic solutions employ backbone protection through pseudoproline dipeptide derivatives to disrupt secondary structure formation. When synthesizing sequences containing multiple di-n-butylglycine residues, temporary incorporation of Fmoc-Ser(ψ⁽Me,Mepro)⁻OH between dialkylated residues prevents β-sheet aggregation that otherwise reduces coupling yields by >40% in mid-chain positions. Post-assembly oxidative removal restores the native sequence. For C-terminal di-n-butylglycine incorporation, pre-loaded Wang resins modified with the first di-n-butylglycine residue provide superior results compared to standard glycine-preloaded supports due to improved steric compatibility during initial coupling cycles [3] [6].
The quaternary carbon center impedes traditional analytical characterization. Nuclear magnetic resonance analysis of di-n-butylglycine-containing peptides shows significant signal broadening in α-proton-deficient regions, necessitating complementary mass spectrometry for sequence verification. High-resolution LC-MS with electrospray ionization provides reliable characterization, with the hydrophobic side chains enhancing detection sensitivity in positive ion mode. Crystallographic studies reveal that di-n-butylglycine induces helical conformations in peptide backbones, explaining its utility in engineering stabilized bioactive conformations for drug development applications [1] [3].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1